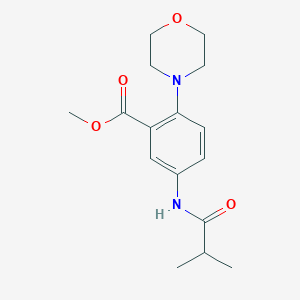
Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate, also known as MIBB, is a chemical compound that belongs to the class of benzoic acid derivatives. It has been widely studied for its potential use in various scientific research applications.
作用機序
The mechanism of action of Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for the growth and proliferation of cancer cells. This compound has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit the migration and invasion of cancer cells. In bacteria and fungi, this compound has been shown to disrupt the cell membrane, leading to cell death.
実験室実験の利点と制限
Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has several advantages for lab experiments. It is easy to synthesize and has a high purity, making it suitable for a wide range of experiments. Additionally, this compound has been shown to have low toxicity, which makes it safe to handle in the lab. However, this compound has some limitations. It is not very water-soluble, which can make it difficult to use in aqueous solutions. Additionally, this compound has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate. One potential direction is the development of this compound-based fluorescent probes for imaging biological systems. Another potential direction is the synthesis of this compound derivatives with improved water solubility and longer half-lives. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in cancer therapy and antibiotic development.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in various scientific research applications. Its synthesis method is simple and efficient, and it has been shown to have antiproliferative, antimicrobial, and antifungal properties. While this compound has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of this compound, including the development of fluorescent probes and the synthesis of derivatives with improved properties.
合成法
Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate can be synthesized using a simple and efficient method. The most commonly used method involves the reaction of 5-amino-2-(4-morpholinyl)benzoic acid with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain this compound. This method has been optimized to produce high yields of this compound with high purity.
科学的研究の応用
Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has been extensively studied for its potential use in various scientific research applications. It has been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer therapy. This compound has also been shown to have antimicrobial and antifungal properties, which could be useful in the development of new antibiotics. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging biological systems.
特性
分子式 |
C16H22N2O4 |
|---|---|
分子量 |
306.36 g/mol |
IUPAC名 |
methyl 5-(2-methylpropanoylamino)-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C16H22N2O4/c1-11(2)15(19)17-12-4-5-14(13(10-12)16(20)21-3)18-6-8-22-9-7-18/h4-5,10-11H,6-9H2,1-3H3,(H,17,19) |
InChIキー |
YYFOXIMENSJXTJ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OC |
正規SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)
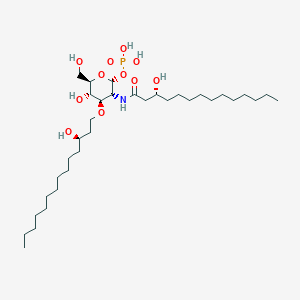


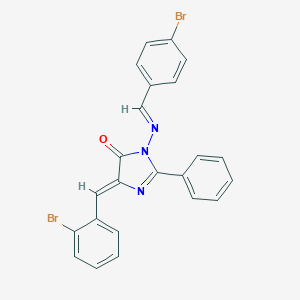

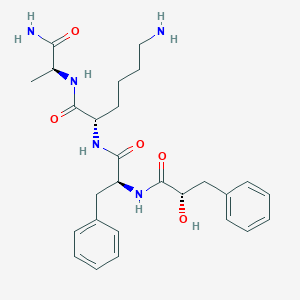
![N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)
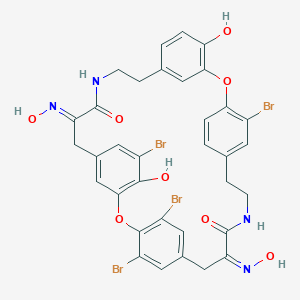
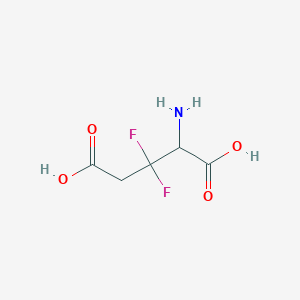
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B236915.png)
![Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236916.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B236927.png)